molecular formula C20H19FN2O3S2 B2663144 Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1251643-61-4

Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2663144
CAS No.: 1251643-61-4
M. Wt: 418.5
InChI Key: BECAXIYFACZNAF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O3S2 and its molecular weight is 418.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Quinolone derivatives demonstrate significant antibacterial activities against both Gram-positive and Gram-negative bacteria. A study highlighted the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activity (Kuramoto et al., 2003). This suggests that methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate could serve as a starting point for the development of new antibacterial agents.

Synthesis and Chemical Transformations

The auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives, including compounds similar to this compound, have been developed (Shabashov & Daugulis, 2010). This method demonstrates the compound's relevance in synthetic organic chemistry, facilitating the creation of complex molecules with potential therapeutic applications.

Anticancer Potential

Compounds structurally related to this compound have been explored for their anticancer properties. Research into 4-anilino-2-phenylquinoline derivatives has shown significant cytotoxicity against various cancer cell lines, suggesting that modifications of the quinoline structure could lead to potent anticancer agents (Zhao et al., 2005).

Antimalarial and Antimycobacterial Effects

Quinoline derivatives have a long history of use in antimalarial treatments. Research continues into novel fluoroquinolones and their derivatives for antimycobacterial activities, indicating the potential of these compounds in treating diseases like tuberculosis and malaria (Senthilkumar et al., 2009).

Properties

IUPAC Name

[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-27-16-6-4-5-15(12-16)23-13-19(20(24)22-9-2-3-10-22)28(25,26)18-8-7-14(21)11-17(18)23/h4-8,11-13H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECAXIYFACZNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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